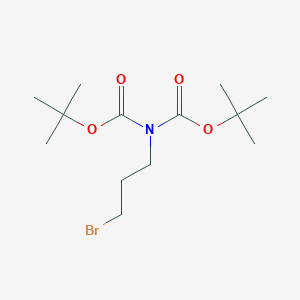

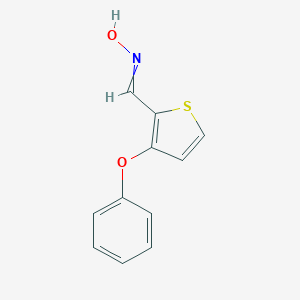

![molecular formula C9H8N2O B064361 1-(1H-Benzo[d]imidazol-4-yl)ethanone CAS No. 159724-51-3](/img/structure/B64361.png)

1-(1H-Benzo[d]imidazol-4-yl)ethanone

概要

説明

Synthesis Analysis

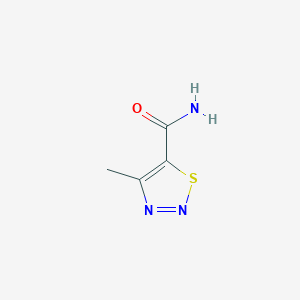

The synthesis of benzimidazole derivatives, including “1-(1H-Benzo[d]imidazol-4-yl)ethanone” , often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, a general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine, showcasing the diversity of synthetic approaches available for such compounds (Zhan et al., 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, forming the benzimidazole core. The structural analysis often involves X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the dihedral angles formed between various planes in the compound. For example, the synthesis and structure of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate demonstrate the intricacies of molecular geometry within the benzimidazole derivatives (Zhu et al., 2012).

科学的研究の応用

1. Therapeutic Potential of Imidazole Compounds

- Summary of Application: Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. Imidazole has become an important synthon in the development of new drugs .

- Methods of Application: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antimicrobial Potential of Benzimidazole Compounds

- Summary of Application: Benzimidazole is a heterocyclic moiety whose derivatives are present in many of the bioactive compounds and possess diverse biological and clinical applications .

- Methods of Application: Benzimidazole agents are the vital pharmacophore and privileged sub-structures in chemistry of medicine. They have received much interest in drug discovery because benzimidazoles exhibited enormous significance .

- Results or Outcomes: Benzimidazole is most promising category of bioactive heterocyclic compound that exhibit a wide variety of biological activities in medicinal field. The present review only focus on antimicrobial activity of reported benzimidazole derivatives .

3. Anticancer Potential of Imidazole Compounds

- Summary of Application: Imidazole compounds have shown potential in the treatment of cancer. For example, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated it for anticancer activity against different cell lines such as A549, MCF-7, HepG2, and OVCAR-3 .

- Methods of Application: The compound was synthesized and its anticancer activity was evaluated using the MTT assay, with cisplatin as a reference drug .

- Results or Outcomes: The study showed that the synthesized compound exhibited promising anticancer activity .

4. Antiparasitic Potential of Benzimidazole Compounds

- Summary of Application: Benzimidazole compounds have shown potential in the treatment of parasitic infections .

- Methods of Application: Benzimidazole derivatives are synthesized and their antiparasitic activity is evaluated .

- Results or Outcomes: Benzimidazole derivatives have been found to be effective against a variety of parasites. For example, albendazole and mebendazole are benzimidazole derivatives that are currently marketed as antiparasitic drugs .

5. Anti-Inflammatory Potential of Imidazole Compounds

- Summary of Application: Imidazole compounds have shown potential in the treatment of inflammation .

- Methods of Application: The derivatives of imidazole show different biological activities such as anti-inflammatory .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

6. Antiviral Potential of Benzimidazole Compounds

- Summary of Application: Benzimidazole compounds have shown potential in the treatment of viral infections .

- Methods of Application: Benzimidazole derivatives are synthesized and their antiviral activity is evaluated .

- Results or Outcomes: Benzimidazole derivatives have been found to be effective against a variety of viruses .

将来の方向性

特性

IUPAC Name |

1-(1H-benzimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWFHRRBDCBYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598718 | |

| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Benzo[d]imidazol-4-yl)ethanone | |

CAS RN |

159724-51-3 | |

| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

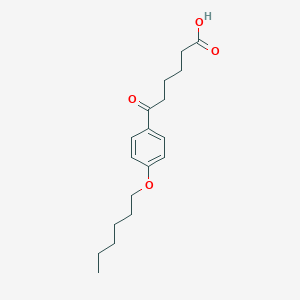

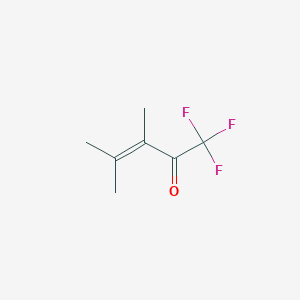

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

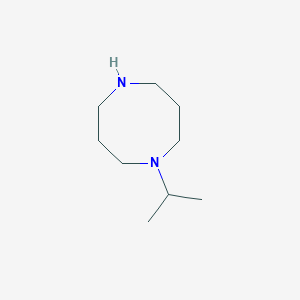

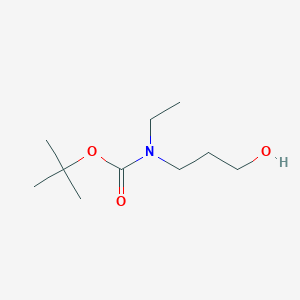

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

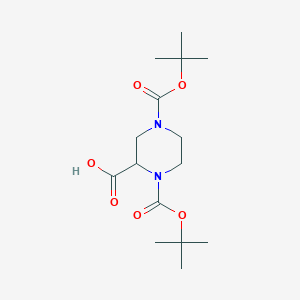

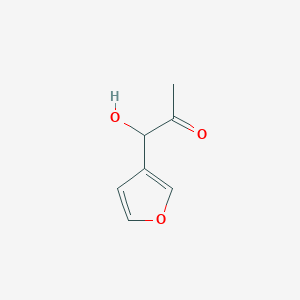

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)